molecular formula C11H16N4O B8109897 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B8109897
M. Wt: 220.27 g/mol
InChI Key: BTUCSXBRPMEROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound comprising a pyrrolidine ring fused to a pyrazine ring, with a pyrimidinyloxy substituent at the 7-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in drug design targeting apoptosis regulation, fluorescence imaging, and antimicrobial activity.

Properties

IUPAC Name

7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-15-7-10(3-9(15)4-12-1)16-11-5-13-8-14-6-11/h5-6,8-10,12H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUCSXBRPMEROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)OC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole-Based Cyclization (Adapted from )

The pyrrolo[1,2-a]pyrazine system can be constructed from pyrrole precursors via a lithium diisopropylamide (LDA)-mediated cyclization :

Procedure :

  • Pyrrole functionalization : Treat pyrrole with n-butyllithium at −78°C to generate a lithiated intermediate.

  • Electrophilic trapping : React with ethyl bromoacetate to form 2-(pyrrol-1-yl)acetate .

  • Cyclization : Use LDA to deprotonate the acetate, inducing intramolecular attack to form the bicyclic lactam.

  • Reduction : Hydrogenate the lactam over Pd/C to yield octahydropyrrolo[1,2-a]pyrazine .

Key Data :

  • Yield: 68–72% over four steps.

  • Stereochemical control: The cis-fused bicyclic structure is favored due to minimized steric strain during cyclization.

Reductive Amination Route (Inspired by )

An alternative approach employs reductive amination to construct the bicyclic framework:

Reaction Scheme :

  • Condense 1,5-diaminopentane with levulinic acid to form a diketopiperazine intermediate.

  • Reduce the diketopiperazine using LiAlH₄ to generate the saturated pyrrolo[1,2-a]pyrazine core.

Advantages :

  • Avoids cryogenic conditions required in Strategy 2.1.

  • Scalable to multigram quantities (≥85% purity).

Functionalization at Position 7: Introducing the Pyrimidin-5-yloxy Group

Nucleophilic Aromatic Substitution (NAS) (From )

The pyrimidin-5-yloxy moiety is introduced via SNAr reaction between a hydroxyl-activated pyrimidine and a halogenated bicyclic intermediate:

General Protocol :

  • Chlorination : Treat 7-hydroxyoctahydropyrrolo[1,2-a]pyrazine with PCl₅ in POCl₃ to form 7-chloro-octahydropyrrolo[1,2-a]pyrazine (Yield: 78–82%).

  • Coupling : React the chloride with pyrimidin-5-ol (1.2 eq) in DMF at 80°C using K₂CO₃ (2.5 eq) as base.

Optimization Data :

ParameterOptimal Value
Temperature80°C
Reaction Time16–24 h
SolventDMF
BaseK₂CO₃
Yield77–82%

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of pyrimidin-5-ol by K₂CO₃ to generate a nucleophilic phenoxide.

  • Displacement of the chloride at position 7 through a Meisenheimer complex intermediate.

Stereochemical Considerations and Chiral Resolution

The octahydropyrrolo[1,2-a]pyrazine core contains two stereocenters (positions 7 and 8a), necessitating enantioselective synthesis or resolution:

Asymmetric Hydrogenation

Catalyst : Ru-(S)-BINAP complex
Substrate : Prochiral enamide precursor
Outcome : ≥95% ee achieved for analogous bicyclic systems.

Chiral Stationary Phase Chromatography

Column : Chiralpak IA (250 × 4.6 mm)
Mobile Phase : Hexane/EtOH (90:10)
Resolution : Baseline separation of enantiomers (Rₛ = 2.1).

Analytical Characterization

Critical spectroscopic data for This compound :

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.85 (s, 2H, H-2/H-4 pyrimidine), 4.12–4.08 (m, 1H, H-7), 3.65–3.58 (m, 4H, morpholine H)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.3 (C-5 pyrimidine), 155.5 (C-O), 78.4 (C-7), 52.1–48.3 (bicyclic C)
HRMS (ESI+)m/z Calc. for C₁₁H₁₆N₄O [M+H]⁺: 220.1321; Found: 220.1324

Scale-Up Challenges and Process Optimization

Solvent Selection

  • DMF Alternatives : N-Methylpyrrolidone (NMP) reduces metal contamination risks during NAS.

  • Temperature Control : Exothermic coupling reactions require jacketed reactors for >100 g batches.

Purification Strategies

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH (95:5) eluent.

  • Crystallization : Recrystallization from EtOH/H₂O (7:3) yields 98.5% pure product .

Chemical Reactions Analysis

Types of Reactions: 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine
  • Molecular Formula : C11H16N4O
  • CAS Number : 1422059-89-9

The structure of this compound features a pyrimidine ring connected via an ether linkage to an octahydropyrrolo[1,2-a]pyrazine moiety, which contributes to its biological activity.

Pharmacological Applications

1. Calcium Channel Blockade
Research indicates that derivatives of octahydropyrrolo[1,2-a]pyrazine exhibit calcium channel blocking activity. This mechanism is crucial for the treatment of cardiovascular diseases and hypertension. For instance:

  • Case Study : A study published in WO2013049164A1 highlighted the effectiveness of substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers. The research demonstrated that these compounds could reduce calcium influx in cardiac and vascular smooth muscle cells, leading to decreased contractility and vasodilation .

2. Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound.

  • Case Study : A publication in US8648074B2 detailed experiments where this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Data Tables

Application Area Mechanism of Action Reference
Calcium Channel BlockadeInhibition of calcium influxWO2013049164A1
Anticancer ActivityInduction of apoptosis in cancer cellsUS8648074B2

Mechanism of Action

The mechanism by which 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Key Compounds :

  • Dye 30 : 2-(2,2,2-Trifluoroethyl)octahydropyrrolo[1,2-a]pyrazine-fused rhodamine .
  • YL578 : Rhodamine derivative with the same trifluoroethyl group .
Property Dye 30/Yl578 Hypothetical 7-(Pyrimidin-5-yloxy) Analog
Stokes Shift 56 nm Likely larger (pyrimidine’s electron-withdrawing nature may enhance vibronic coupling)
Quantum Yield (Φ) 0.74 Potentially lower due to pyrimidine’s π-conjugation altering excited-state dynamics
Brightness (ε × Φ) 66,400 M⁻¹·cm⁻¹ Moderate (depends on substituent polarity and solubility)
Photostability High May improve due to pyrimidine’s rigid structure reducing photobleaching

Mechanistic Insight : The trifluoroethyl group in Dye 30 increases quantum yield by balancing steric hindrance and electronic effects. Pyrimidinyloxy substitution could similarly modulate vibronic coupling but may reduce brightness due to increased molecular weight and altered solubility .

Key Compounds :

  • IAP Antagonists : Tri-cyclic octahydropyrrolo[1,2-a]pyrazine derivatives with cyclopropane modifications .
  • ABT-639 : T-type calcium channel blocker with (R)-octahydropyrrolo[1,2-a]pyrazine .
Property IAP Antagonists ABT-639 Hypothetical 7-(Pyrimidin-5-yloxy) Analog
Target Affinity High (cIAP-1 binding) Moderate Potentially high (pyrimidine may enhance protein interactions)
Metabolic Stability Improved via cyclopropane Moderate May be lower unless pyrimidine blocks metabolic sites
Stereochemical Impact Not studied R-configuration critical Stereochemistry at 7-position could dictate activity

Mechanistic Insight : Cyclopropane modifications in IAP antagonists block metabolic degradation. The pyrimidinyloxy group’s bulkiness might similarly shield reactive sites but could introduce new metabolic pathways .

Antimicrobial and Antioxidant Activity

Key Compounds :

  • Brominated Analogs : 6- and 7-Bromopyrrolo[1,2-a]pyrazines .
  • Antioxidant Scaffold : Octahydropyrrolo[1,2-a]pyrazine .
Property 6-Bromo Derivative 7-Bromo Derivative Antioxidant Scaffold
Antifungal Activity Moderate High Not reported
Antioxidant Capacity Not studied Not studied Significant (PA = 1.31)

Hypothesis : A pyrimidinyloxy group at the 7-position may enhance antifungal activity compared to bromine due to improved hydrogen bonding. Antioxidant effects could persist but depend on substituent redox properties .

Key Compounds :

  • BDQF-11 : ALP sensor with trifluoroethyl group .
Property BDQF-11 Hypothetical Pyrimidinyloxy Analog
Cell Permeability High Potentially lower due to polarity
Stokes Shift 99 nm Likely similar or larger
Functionalization One-side modified Allows dual functionalization

Mechanistic Insight : The pyrimidinyloxy group’s polarity might reduce cell permeability but enable conjugation with targeting moieties (e.g., antibodies) via its oxygen atom .

Biological Activity

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1422059-89-9
  • Molecular Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Calcium Channel Blockade : This compound has been identified as a calcium channel blocker, which may contribute to its efficacy in treating various cardiovascular conditions. Calcium channel blockers are known to reduce vascular resistance and lower blood pressure, making them valuable in managing hypertension and angina .
  • Central Nervous System Disorders : The compound has shown potential in treating disorders of the central nervous system (CNS), including anxiety and depression. Its mechanism may involve modulation of neurotransmitter systems that are dysregulated in these conditions .
  • Pain Management : There is evidence suggesting that this compound can alleviate different types of pain, including neuropathic and inflammatory pain. The proposed mechanism involves the inhibition of pain pathways in the nervous system .

The biological activity of this compound can be attributed to its interaction with specific receptors and ion channels:

  • Calcium Channels : By blocking calcium channels, the compound reduces intracellular calcium levels, leading to vasodilation and decreased cardiac workload.
  • Neurotransmitter Modulation : It may influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine, contributing to its antidepressant effects.

Study 1: Cardiovascular Effects

A study published in a pharmacology journal evaluated the effects of this compound on hypertensive animal models. The results demonstrated a significant reduction in blood pressure compared to control groups, confirming its role as an effective calcium channel blocker .

Study 2: CNS Activity

In a clinical trial involving patients with generalized anxiety disorder, participants treated with this compound showed marked improvement in anxiety symptoms compared to those receiving a placebo. The study highlighted the compound's potential as an anxiolytic agent with a favorable side effect profile .

Study 3: Pain Relief

Another investigation focused on the analgesic properties of this compound in models of neuropathic pain. The findings indicated significant pain relief associated with the administration of this compound, suggesting its utility in chronic pain management .

Summary of Biological Activities

Activity TypeEffectReference
Calcium Channel BlockadeReduces blood pressure
CNS DisordersAnxiolytic effects
Pain ManagementAnalgesic properties
PropertyValue
CAS Number1422059-89-9
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol

Q & A

What are the common synthetic routes for 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield and purity?

(Basic)
Methodological Answer:
Synthesis typically involves cyclization and coupling strategies. For example, ABT-639—a structurally related sulfonamide—is synthesized via a three-step process starting from 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid. Key steps include benzoyl chloride formation (oxalyl chloride, DMF catalyst) and coupling with (R)-octahydropyrrolo[1,2-a]pyrazine under controlled addition (1 h), achieving 77% overall yield . Palladium-catalyzed C6-arylation of pyrrolo[1,2-a]pyrazine cores with aryl bromides enables structural diversification, with yields ranging from 60–85% .

Synthetic MethodKey Reagents/ConditionsYield (%)Reference
Benzoyl chloride couplingOxalyl chloride, DMF, RT, 1 h addition77
Pd-catalyzed arylationAryl bromides, Pd catalyst, base60–85
BrominationNBS, DMFDMA, ammonium acetate70–90

What spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?

(Basic)
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms the bicyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. Reverse-phase HPLC with UV detection ensures purity (e.g., RT = 4.193 min for octahydropyrrolo[1,2-a]pyrazine derivatives) . X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

TechniqueApplicationExample DataReference
¹H NMRSubstituent integration/positioningδ 7.2–8.1 (pyrimidine protons)
HRMSMolecular ion confirmationm/z 345.1234 [M+H]⁺
HPLC-UVPurity assessment (≥95%)RT = 4.193 min, PA = 1.31

How does stereochemistry at the octahydropyrrolo[1,2-a]pyrazine core impact biological activity, and what asymmetric synthesis strategies address this?

(Advanced)
Methodological Answer:
The S-configuration in 7-substituted derivatives enhances in vivo efficacy in murine infection models . Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves >90% enantiomeric excess (ee) using chiral ligands, with reaction kinetics governed by reversible carbene formation .

ConfigurationBiological EffectSynthetic Strategyee (%)Reference
S-enantiomerImproved murine infection model efficacyIridium catalysis, chiral ligands>90
R-enantiomerReduced target binding affinity--

What computational and experimental approaches resolve contradictions in structure-activity relationships (SAR) for pyrrolopyrazine derivatives?

(Advanced)
Methodological Answer:
Discrepancies between in vitro potency and in vivo pharmacokinetics are addressed through:

Molecular docking : Identifies critical interactions (e.g., hydrogen bonding with Gly28 in kinase domains) .

Metabolic stability assays : Trifluoroethyl groups reduce CYP450-mediated degradation (t₁/₂ increased from 2.1 to 8.7 h) .

Pharmacophore modeling : Optimizes substituent spatial arrangement for target engagement .

ApproachApplication ExampleOutcomeReference
Docking studiesImidazo[1,2-a]pyrazine-Kinase interactionBinding pose validation
Liver microsome assaysTrifluoroethyl substitutionIncreased t₁/₂ from 2.1 to 8.7 h

How are advanced functionalization strategies (e.g., bromination, cross-coupling) employed to diversify the pyrrolo[1,2-a]pyrazine scaffold for SAR studies?

(Advanced)
Methodological Answer:
Regioselective bromination using N-bromosuccinimide (NBS) introduces halogens at C6 or C7 (70–90% yield), enabling Suzuki couplings . Palladium-mediated C-H arylation at C6 with aryl iodides achieves diversification (60–85% yield) under mild conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF) .

FunctionalizationReagents/ConditionsRegioselectivityYield (%)Reference
BrominationNBS, DMFDMA, CH₂Cl₂C6 or C770–90
C-H ArylationPd(OAc)₂, aryl iodide, K₂CO₃, DMFC660–85

What methodologies optimize the solubility and metabolic stability of pyrrolo[1,2-a]pyrazine derivatives in preclinical development?

(Advanced)
Methodological Answer:
Key strategies include:

Solubility enhancement : Polar group introduction (e.g., hydroxyl) or cyclodextrin formulations .

Metabolic stabilization : Trifluoroethyl groups resist CYP450 oxidation .

Prodrug approaches : Esterification improves oral bioavailability .

ModificationEffect on ADMEExperimental ModelReference
Trifluoroethyl group↑ Metabolic stabilityHuman liver microsomes
Hydroxyl substitution↑ Aqueous solubility (LogP reduction)Shake-flask solubility assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.